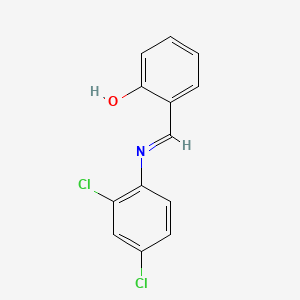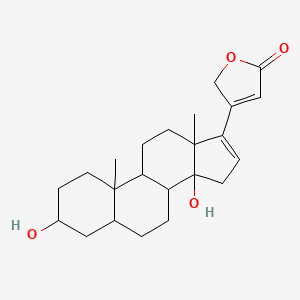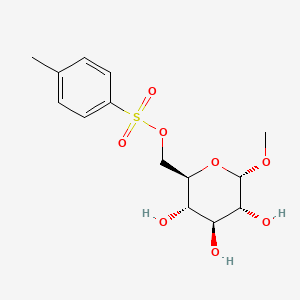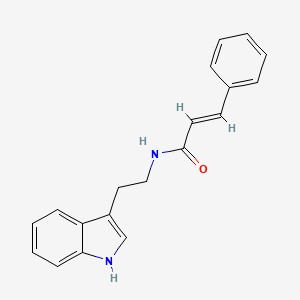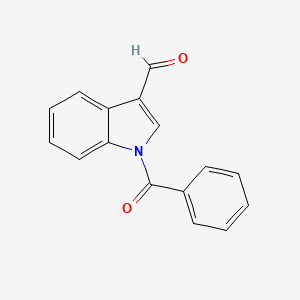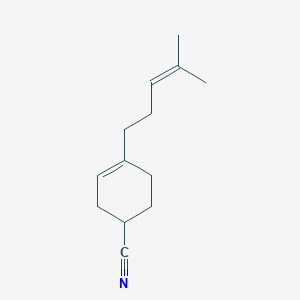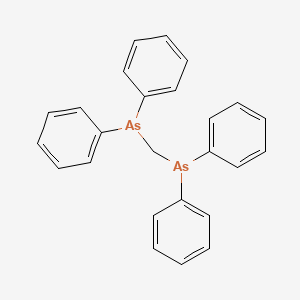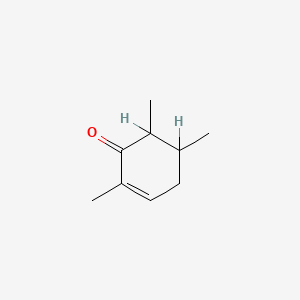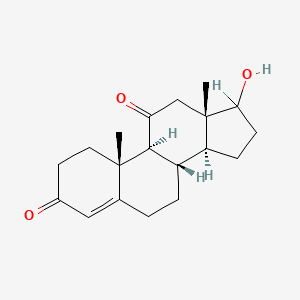
17-Hydroxyandrost-4-ene-3,11-dione
Vue d'ensemble
Description
17-Hydroxyandrost-4-ene-3,11-dione is a naturally occurring steroid and androgen prohormone primarily produced in the adrenal glands. It plays a significant role in the biosynthesis of various steroid hormones and is closely related to other androgens such as adrenosterone and 11-ketotestosterone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyandrost-4-ene-3,11-dione typically involves the microbial hydroxylation of androst-4-ene-3,17-dione. This process can be carried out using specific strains of actinobacteria, such as Mycobacterium neoaurum . The reaction conditions often include a two-step one-pot bioconversion process where phytosterols are first converted to androst-4-ene-3,17-dione, which is then hydroxylated to produce this compound .
Industrial Production Methods: Industrial production of this compound involves the use of microbial biotransformation techniques. The process begins with the conversion of phytosterols to androst-4-ene-3,17-dione using Mycobacterium strains. This intermediate is then hydroxylated at the 11α position using Aspergillus ochraceus or other suitable organisms to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 17-Hydroxyandrost-4-ene-3,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 11-ketoandrost-4-ene-3,17-dione.
Reduction: Reduction reactions can convert it to 11β-hydroxyandrost-4-ene-3,17-dione.
Substitution: Substitution reactions can introduce different functional groups at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: 11-Ketoandrost-4-ene-3,17-dione
Reduction: 11β-Hydroxyandrost-4-ene-3,17-dione
Substitution: Various halogenated and organometallic derivatives
Applications De Recherche Scientifique
17-Hydroxyandrost-4-ene-3,11-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various steroidal pharmaceuticals.
Biology: The compound is used to study steroid metabolism and hormone regulation.
Medicine: It is a precursor in the production of corticosteroids and other therapeutic agents.
Industry: The compound is utilized in the manufacture of steroid-based drugs and supplements
Mécanisme D'action
17-Hydroxyandrost-4-ene-3,11-dione exerts its effects by binding to androgen receptors and influencing gene expression. It plays a crucial role in the biosynthesis of corticosteroids and other steroid hormones. The molecular targets include enzymes involved in steroidogenesis, such as 11β-hydroxylase and 17α-hydroxylase .
Comparaison Avec Des Composés Similaires
11β-Hydroxyandrost-4-ene-3,17-dione: An endogenous steroid and androgen prohormone.
Adrenosterone (11-ketoandrostenedione): A related compound involved in steroid metabolism.
11-Ketotestosterone: Another androgen produced in the adrenal glands.
Uniqueness: 17-Hydroxyandrost-4-ene-3,11-dione is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in the biosynthesis of various corticosteroids. Its ability to undergo diverse chemical reactions further enhances its utility in scientific research and industrial applications .
Propriétés
IUPAC Name |
(8S,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16?,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMRQZHJLJSBO-LZFPPVAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53187-98-7 | |
| Record name | 11-Ketotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053187987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



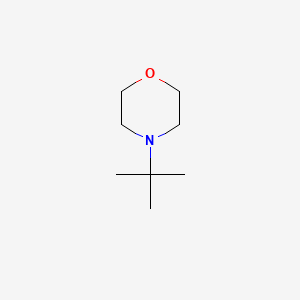
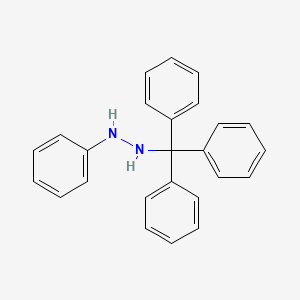
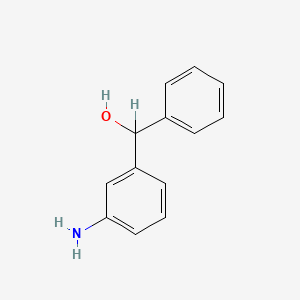
![6-Benzyl-3-(4-methylphenyl)sulfonyl-3,6-diazabicyclo[2.2.1]heptane](/img/structure/B1615041.png)
